molecular formula C14H17ClN2O4 B064851 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline CAS No. 183322-18-1

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

カタログ番号: B064851
CAS番号: 183322-18-1
分子量: 312.75 g/mol
InChIキー: ZPJLDMNVDPGZIU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline typically involves the reaction of 6,7-bis(2-methoxyethoxy)quinazoline-4(3H)-one with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine . The reaction is carried out in a solvent like toluene at a temperature range of 70-80°C for about 3 hours. The excess phosphorus oxychloride is then removed by rotary evaporation to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

科学的研究の応用

Pharmaceutical Development

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly targeted cancer therapies. It is notably involved in the synthesis of Erlotinib, an epidermal growth factor receptor (EGFR) inhibitor used in treating non-small cell lung cancer (NSCLC) . The compound acts as a kinase inhibitor, specifically targeting Aurora A and B kinases as well as platelet-derived growth factor receptor (PDGFR), which are essential in regulating cell division and proliferation .

Table 1: Key Pharmaceuticals Derived from this compound

PharmaceuticalTarget KinaseIndication
ErlotinibEGFRNSCLC
CP-335963Aurora KinasesCancer

Biochemical Research

In biochemical studies, this compound is utilized to explore enzyme inhibition and receptor interactions. Its role in inhibiting kinases helps researchers understand complex biological pathways related to cancer progression . The inhibition of ARK-2 and PDGF affects critical pathways such as the cell cycle pathway, leading to cell cycle arrest and reduced cell proliferation .

Agricultural Chemistry

Research is ongoing into the potential use of this compound in developing agrochemicals aimed at enhancing crop resistance to pests and diseases. Its chemical properties may contribute to formulating effective pesticides or herbicides .

Material Science

In material science, the compound is explored for its utility in formulating advanced materials. It can be incorporated into polymers and coatings that require specific chemical properties for enhanced performance .

Diagnostic Applications

Researchers are investigating the role of this compound in developing diagnostic agents that could improve imaging techniques in medical settings. Its ability to interact with biological systems may lead to advancements in medical diagnostics .

Case Studies

Case Study 1: Synthesis of Erlotinib
The synthesis of Erlotinib involves using this compound as a key intermediate. The process typically includes reacting this compound with m-ethynylaniline or m-aminostyrene under specific conditions to yield Erlotinib or related impurities .

Case Study 2: Kinase Inhibition Studies
A study demonstrated that this compound effectively inhibits Aurora kinases and PDGFR. This inhibition was shown to lead to significant reductions in cell proliferation rates in cancer cell lines, highlighting its potential as a therapeutic agent .

生物活性

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is a synthetic compound belonging to the quinazoline family, recognized for its diverse biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H17ClN2O4C_{14}H_{17}ClN_2O_4, with a molecular weight of approximately 312.75 g/mol. The structure features a quinazoline core substituted with two methoxyethoxy groups and a chlorine atom at the 4-position, which contributes to its unique properties and potential therapeutic effects.

Property Value
Molecular FormulaC₁₄H₁₇ClN₂O₄
Molecular Weight312.75 g/mol
Key Functional GroupsMethoxyethoxy, Chlorine

This compound primarily acts as an inhibitor of receptor tyrosine kinases (RTKs) and histone deacetylases (HDACs). Its mechanism involves binding to the ATP-binding site of RTKs, inhibiting their kinase activity, which is crucial for cell proliferation and survival.

Biochemical Pathways

The compound significantly impacts the following pathways:

  • RTK Signaling Pathway : Inhibition leads to reduced cell proliferation in cancer cells.
  • Histone Deacetylase Pathway : Modulation of gene expression associated with cancer progression.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor activity. It has been investigated for its efficacy against various cancer cell lines, showing significant inhibitory effects on cell proliferation.

  • In Vitro Studies :
    • The compound demonstrated IC50 values indicating potent activity against human cervical cancer HeLa cells (IC50 = 3.79 μM) and other cancer types.
    • Compounds derived from it have shown similar or enhanced activity against tumor cells compared to established treatments like Erlotinib.
  • Mechanisms of Action :
    • Induction of apoptosis and cell cycle arrest in cancer cells.
    • Inhibition of specific kinases involved in tumor growth such as Aurora A/B kinases and platelet-derived growth factor receptor (PDGFR).

Case Studies

Recent studies have highlighted the compound's role in drug development:

  • Study on HeLa Cells :
    • Compounds synthesized from this compound were tested for antiproliferative effects. Results showed that several derivatives effectively inhibited cell growth through apoptosis and cell cycle arrest mechanisms .
  • Combination Therapies :
    • Research suggests that using this compound in combination with other agents may enhance therapeutic efficacy against resistant cancer strains.

Pharmacokinetics

The pharmacokinetic profile indicates good solubility in solvents like DMSO and ethanol, which is advantageous for formulation in drug development. Further studies are needed to assess its bioavailability and metabolic pathways.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, and how can yield and purity be maximized?

The compound is typically synthesized via a two-step process:

Quinazolinone formation : Heating ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate in formamide at 165–170°C under N₂ for 12 hours yields 6,7-bis-(2-methoxyethoxy)quinazolin-4(3H)-one (84% yield, 98% purity) .

Chlorination : Reacting the quinazolinone intermediate with phosphorus oxychloride (POCl₃) in N,N-diethylaniline at 90°C for 30 minutes produces this compound (89% yield, 96% purity). Key optimizations include strict temperature control during chlorination and solvent selection (e.g., toluene for purification) .

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ether linkages .
  • High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>98% in optimized syntheses) requires reverse-phase chromatography with UV detection .
  • Melting Point Analysis : Consistent melting ranges (e.g., 105–109°C) indicate crystalline stability .

Q. How is this compound utilized as a precursor in kinase inhibitor development?

this compound is a key intermediate for EGFR inhibitors like erlotinib. The chlorine atom at position 4 undergoes nucleophilic substitution with anilines (e.g., 3-ethynylaniline) to form the 4-amine scaffold. Subsequent click chemistry or urea-linker modifications enhance target specificity .

Advanced Research Questions

Q. How do structural modifications at the 6,7-positions influence kinase selectivity and potency?

Replacing 2-methoxyethoxy groups with alternative ethers (e.g., diethylaminoethoxy) alters solubility and kinase binding. For example:

  • EGFR Selectivity : Bulky substituents reduce off-target effects on VEGFR-2, improving EGFR inhibition (IC₅₀ < 10 nM) .
  • Solubility Enhancement : Hydrophilic groups (e.g., polyethylene glycol) increase bioavailability without compromising cell penetration .
    Comparative studies using kinase activity assays and molecular docking are essential for structure-activity relationship (SAR) analysis .

Q. What strategies mitigate impurities during large-scale synthesis?

Common impurities include:

  • Unreacted Quinazolinone : Detectable via HPLC retention time shifts. Remediation involves extended POCl₃ reaction times or excess reagent .
  • Dechlorinated Byproducts : Traceable by HR-MS. Mitigation requires inert atmosphere (N₂/Ar) during chlorination .
    Process analytical technology (PAT) with in-line FTIR monitors reaction progress in real time .

Q. How does solvent polarity affect the reaction mechanism in SNAr substitutions?

Polar aprotic solvents (e.g., DMSO, DMF) stabilize the transition state in nucleophilic aromatic substitution (SNAr), accelerating reactions. For example:

  • Ethanol vs. Isopropanol : Ethanol’s higher polarity reduces activation energy, achieving >99% conversion in erlotinib synthesis .
  • Solvent-Free Conditions : Ionic liquids (e.g., [NTf₂]⁻-based) enable greener syntheses but require optimization of Lewis acid catalysts .

Q. What computational methods predict binding affinity to EGFR mutants (e.g., T790M)?

  • Molecular Dynamics (MD) Simulations : Assess conformational flexibility of the quinazoline core in mutant ATP-binding pockets .
  • Free Energy Perturbation (FEP) : Quantifies ΔΔG values for substituent modifications, guiding covalent inhibitor design (e.g., fluorosulfate-based warheads) .
    Experimental validation via surface plasmon resonance (SPR) or cellular IC₅₀ assays is critical .

Q. Data Contradictions and Resolution

  • Synthetic Yield Variability : Some protocols report 65% yield for intermediates (e.g., triazole derivatives), while others achieve >89% . This discrepancy may arise from differences in solvent purity or stirring efficiency. Standardizing reagent sources and reaction vessels is recommended.
  • Kinase Inhibition Specificity : While early studies emphasized EGFR selectivity, recent work identifies off-target effects on ARK-2 and PDGFR . Dual-target inhibitors require rigorous kinome-wide profiling to balance efficacy and toxicity .

特性

IUPAC Name

4-chloro-6,7-bis(2-methoxyethoxy)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O4/c1-18-3-5-20-12-7-10-11(16-9-17-14(10)15)8-13(12)21-6-4-19-2/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJLDMNVDPGZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461407
Record name 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183322-18-1
Record name 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183322-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183322181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-6,7-BIS(2-METHOXYETHOXY)QUINAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K44UPE46KJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

According to the procedure described in Example 6A Step 5, a mixture of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (2.28 g, 7.7 mmol) and POCl3 (10 mL) in toluene (30 mL) was heated at 125° C. for 5 hours, to afford 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline as a solid (2.212 g, 91%). 1H NMR (300 MHz, CDCl3) δ 8.86 (s, 1H), 7.44 (s, 1H), 7.34 (s, 1H), 4.34 (t, 4H), 3.89 (t, 4H), 3.50 (s, 3H), 3.49 (s, 3H); LC-MS (ESI) m/z 313 (M+H)+.
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The U.S. Pat. No. 5,747,498 (herein after referred to as the '498 patent) makes no reference to the existence of specific polymorphic forms of erlotinib hydrochloride. In this patent, it is disclosed that the compound is isolated according to conventional techniques; more precisely, according to the embodiments exemplified, crude erlotinib hydrochloride residue (obtained by reaction of 4-chloro-6,7-bis-(2-methoxyethoxy)-quinazoline with 3-ethynylaniline or its hydrochloride salt in a solvent such as a C1-C6-alcohol, dimethylformamide, N-methylpyrrolidin-2-one, chloroform, acetonitrile, tetrahydrofuran, 1,4-dioxane, pyridine or other aprotic solvents, preferably isopropanol) is basified with saturated aqueous NaHCO3 in the presence of methanol and chloroform followed by flash chromatography on silica using 30% acetone in hexane to afford erlotinib free base, which is further treated with hydrochloric acid in the presence of diethyl ether and chloroform to give erlotinib hydrochloride (melting point: 228°-230° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
erlotinib hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 6,7-bis(2-methoxy-ethoxy)-quinazolone (500 mg, 1.7 mmol), from Preparation 1, in CHCl3 (10 mL) containing one drop of DMF was added oxalylchloride (490 μL, 5.6 mmol) in several portions over 5 minutes. Once foaming ceased the solution was refluxed 1.5 hours. The solvent was removed in vacuo and the residue was dissolved in 1,2-dichloroethane (20 mL) and washed two times with 80 mL saturated aqueous Na2CO3. The organic phase was dried over Na2SO4, and concentrated in vacuo to afford solid title product (520 mg, 92%; M.P. 108°-109° C.).
Name
6,7-bis(2-methoxy-ethoxy)-quinazolone
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
490 μL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

S-acetyl-PEG3-acid
S-acetyl-PEG3-acid
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
S-acetyl-PEG3-acid
S-acetyl-PEG3-acid
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
S-acetyl-PEG3-acid
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
S-acetyl-PEG3-acid
S-acetyl-PEG3-acid
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
S-acetyl-PEG3-acid
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
S-acetyl-PEG3-acid
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。